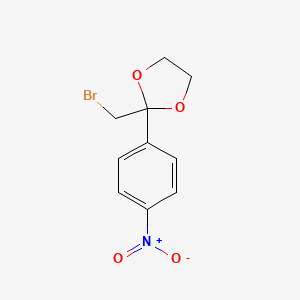

2-(Bromomethyl)-2-(4-nitrophenyl)-1,3-dioxolane

Beschreibung

Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature

The molecular architecture of this compound is defined by its molecular formula C₁₀H₁₀BrNO₄ and molecular weight of 288.09 grams per mole. The International Union of Pure and Applied Chemistry nomenclature for this compound reflects its complex substitution pattern, where the base 1,3-dioxolane ring system serves as the parent structure. The compound bears the Chemical Abstracts Service registry number 3418-28-8, which provides unambiguous identification in chemical databases.

The structural framework consists of a five-membered heterocyclic ring containing two oxygen atoms positioned at the 1 and 3 positions, creating the characteristic dioxolane motif. The 2-position carbon atom serves as a quaternary center bearing both the bromomethyl (-CH₂Br) and 4-nitrophenyl substituents. This substitution pattern creates significant steric congestion around the quaternary carbon, which influences the compound's conformational behavior and chemical reactivity. The 4-nitrophenyl group provides an aromatic system with strong electron-withdrawing characteristics due to the para-positioned nitro group (-NO₂).

The InChI key for this compound is NRDICUGTQILBLB-UHFFFAOYSA-N, and its canonical SMILES representation can be expressed as highlighting the connectivity between the dioxolane ring and the substituted aromatic system. The molecular geometry around the quaternary carbon exhibits tetrahedral characteristics, though distortions occur due to the bulky nature of the substituents and the conformational constraints imposed by the dioxolane ring system.

Crystallographic Analysis and Conformational Studies

The crystallographic analysis of this compound reveals important conformational characteristics that define its three-dimensional structure. The compound exhibits a melting point range of 130-133°C, indicating good crystalline stability and relatively strong intermolecular interactions in the solid state. The density of 1.604 grams per cubic centimeter reflects the presence of heavy atoms (bromine) and the efficient packing arrangement in the crystal lattice.

The five-membered 1,3-dioxolane ring adopts a characteristic envelope conformation, similar to other cyclopentane derivatives. This conformational preference arises from the inherent ring strain associated with planar five-membered rings and the need to minimize torsional strain around the carbon-carbon and carbon-oxygen bonds. The envelope conformation allows for optimal positioning of the substituents to minimize steric interactions while maintaining favorable orbital overlap in the C-O bonds.

The quaternary carbon bearing both the bromomethyl and nitrophenyl substituents creates a significant conformational constraint. The large size of these substituents forces them to adopt orientations that minimize steric clashes, resulting in a preferred conformational arrangement. The nitrophenyl group tends to orient in a way that maximizes conjugative stabilization while avoiding unfavorable interactions with the dioxolane oxygen atoms.

Computational studies on related 1,3-dioxolane derivatives suggest that the ring pucker and substituent orientations are influenced by both steric and electronic factors. The electron-withdrawing nature of the nitro group affects the electron density distribution around the aromatic ring and influences the conformational preferences of the entire molecule.

Electronic Structure and Resonance Effects

The electronic structure of this compound is dominated by the presence of two strongly electron-withdrawing groups: the nitro group and the bromomethyl functionality. The nitro group, positioned para to the dioxolane attachment point on the benzene ring, exerts a powerful electron-withdrawing inductive effect that significantly influences the electronic properties of the entire aromatic system.

The resonance effects within the 4-nitrophenyl system create partial positive charge development on the aromatic carbons, particularly at the positions ortho and para to the nitro group. This electron deficiency is transmitted through the aromatic system and affects the electronic environment around the quaternary carbon of the dioxolane ring. The conjugative interaction between the aromatic pi-system and the nitro group results in significant charge separation and contributes to the overall dipole moment of the molecule.

The bromomethyl group provides additional electronic complexity through its combination of inductive and potential resonance effects. The bromine atom, being highly electronegative, withdraws electron density from the methylene carbon through inductive effects. This creates a partial positive charge on the methylene carbon, making it highly susceptible to nucleophilic attack and contributing to the compound's reactivity profile.

The dioxolane ring system itself contributes to the electronic structure through the lone pairs on the oxygen atoms. These oxygen atoms can participate in hyperconjugative interactions with adjacent carbon-carbon and carbon-hydrogen bonds, providing additional stabilization to certain conformations. The overall electronic structure results in a compound with significant dipolar character and multiple reactive sites.

Comparative Analysis with Related 1,3-Dioxolane Derivatives

A comprehensive comparative analysis of this compound with related 1,3-dioxolane derivatives reveals important structure-property relationships within this chemical family. Several structurally related compounds provide valuable insights into the effects of different substituents on the fundamental dioxolane framework.

The comparison with 2-(4-Nitrophenyl)-1,3-dioxolane (CAS: 2403-53-4), which lacks the bromomethyl substituent, demonstrates the significant impact of halogen substitution on molecular properties. This simpler analog has a molecular weight of 195.17 grams per mole, considerably lower than the bromomethyl derivative, and exhibits different conformational preferences due to reduced steric congestion around the quaternary carbon.

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |

|---|---|---|---|---|

| This compound | C₁₀H₁₀BrNO₄ | 288.09 | 3418-28-8 | Quaternary carbon with bromomethyl and nitrophenyl groups |

| 2-(4-Nitrophenyl)-1,3-dioxolane | C₉H₉NO₄ | 195.17 | 2403-53-4 | Single nitrophenyl substituent |

| 2-(Bromomethyl)-4-methyl-2-(4-nitrophenyl)-1,3-dioxolane | C₁₁H₁₂BrNO₄ | 302.12 | 3418-29-9 | Additional methyl group on ring |

| 2-(Bromomethyl)-2-phenyl-1,3-dioxolane | C₁₀H₁₁BrO₂ | 243.10 | 3418-21-1 | Phenyl group without nitro substitution |

The structural variant 2-(Bromomethyl)-4-methyl-2-(4-nitrophenyl)-1,3-dioxolane introduces an additional methyl substituent on the dioxolane ring, resulting in increased molecular weight (302.12 g/mol) and altered conformational dynamics. This modification affects the ring pucker and influences the spatial arrangement of the functional groups, demonstrating how seemingly minor structural changes can significantly impact molecular behavior.

2-(Bromomethyl)-2-phenyl-1,3-dioxolane provides insight into the specific contribution of the nitro group to the overall molecular properties. With a molecular weight of 243.10 grams per mole and lacking the nitro functionality, this compound exhibits different electronic properties and reactivity patterns. The absence of the strong electron-withdrawing nitro group results in a less polarized aromatic system and altered chemical behavior.

Comparative analysis of physical properties reveals systematic trends related to substituent effects. The presence of the nitro group consistently increases melting points and densities compared to non-nitro analogs, reflecting stronger intermolecular interactions in the solid state. The bromomethyl functionality contributes significantly to molecular weight and influences crystalline packing arrangements through halogen bonding interactions.

Electronic property comparisons demonstrate that the combination of nitro and bromomethyl substituents creates the most electron-deficient system within this series of compounds. This electronic deficiency manifests in enhanced reactivity toward nucleophiles and altered spectroscopic properties. The systematic variation in substituent patterns provides valuable structure-activity relationships for understanding the fundamental behavior of 1,3-dioxolane derivatives and their potential applications in synthetic chemistry.

Eigenschaften

IUPAC Name |

2-(bromomethyl)-2-(4-nitrophenyl)-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO4/c11-7-10(15-5-6-16-10)8-1-3-9(4-2-8)12(13)14/h1-4H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRDICUGTQILBLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)(CBr)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70383852 | |

| Record name | 2-(bromomethyl)-2-(4-nitrophenyl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3418-28-8 | |

| Record name | 2-(bromomethyl)-2-(4-nitrophenyl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Mechanism:

- Substrate : 4-Nitroacetophenone reacts with ethylene glycol to form a dioxolane intermediate.

- Bromination : NBS selectively brominates the methyl group adjacent to the carbonyl, forming the bromomethyl-dioxolane structure.

Procedure and Optimization:

- Conditions :

- Molar ratio : 1:2.3 (substrate:NBS)

- Solvent : Ethylene glycol (acts as both solvent and reactant)

- Temperature : 45°C

- Time : 24 hours.

- Workup : Extraction with ether, washing with water, and purification via alumina chromatography (Petroleum ether/AcOEt, 20:1).

Key Data:

| Substrate | Reagent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 4-Nitroacetophenone | NBS | 45 | 24 | 98 |

This method achieves near-quantitative yields (98%) and avoids multi-step protocols. Ethylene glycol’s dual role simplifies the process, while NBS ensures regioselective bromination.

Solvent-Free Bromoacetalization with Acid Catalysts

A patent-derived approach for analogous compounds (e.g., 4-chlorophenyl derivatives) demonstrates solvent-free bromoacetalization under catalytic conditions:

Process Overview:

- Catalysts : Methanesulfonic acid, p-toluenesulfonic acid, or HBr in acetic acid.

- Key Step : Bromination of acetophenone derivatives in the absence of solvent, with nitrogen bubbling or vacuum to remove acetone byproducts.

Alternative Acetalization Pathways

Halogenomethyl-Dioxolane Formation:

- Substrate : 3-Halogeno-1,2-propanediol derivatives.

- Reagents : Alkali metal salts (e.g., NaOAc) or acetalizing agents (e.g., ketones).

- Conditions : Acid-catalyzed acetalization followed by halogen displacement.

Bromination of Preformed Dioxolanes:

- Intermediate : 2-Methyl-2-(4-nitrophenyl)-1,3-dioxolane.

- Bromination : Using PBr₃ or HBr in acetic acid.

Comparative Analysis of Methods

*Reported for chlorophenyl analogs.

Critical Research Findings

- Temperature Sensitivity : Reactions at 45°C outperform room-temperature conditions, minimizing side products.

- Solvent Impact : Ethylene glycol enhances reaction efficiency compared to methanol or ethanol, which favor bromoketone formation.

- Steric Effects : Bulky substituents on the phenyl ring reduce yields (e.g., 3-bromo-4-methoxyphenyl derivatives yield 87%).

Analyse Chemischer Reaktionen

Bromomethyl Group Reactivity

The bromomethyl group (-CH₂Br) undergoes nucleophilic substitution (SN₂) due to the electrophilic nature of the sp³-hybridized carbon bonded to bromine. Key reactions include:

Alkylation Reactions :

Reaction with nucleophiles like amines or alkoxides produces substituted derivatives. For example:

Elimination Reactions :

Under basic conditions, dehydrohalogenation forms a methylene group:

Nitrophenyl Group Reactivity

The para-nitrophenyl group participates in electrophilic and reductive transformations:

Nitro Reduction :

Catalytic hydrogenation (H₂/Pd-C) or stoichiometric reduction (NaBH₄/Cu) converts the nitro group to an amine:

This modification alters electronic properties, enabling subsequent diazotization or coupling reactions .

Electrophilic Aromatic Substitution :

The nitro group deactivates the ring, but directed meta-substitution can occur under strong conditions (e.g., nitration with HNO₃/H₂SO₄ at >100°C) .

Dioxolane Ring Reactivity

The 1,3-dioxolane ring is acid-labile, undergoing hydrolysis to regenerate the parent ketone:

Acid-Catalyzed Hydrolysis :

In aqueous HCl or H₂SO₄, the acetal cleaves to form 4-nitroacetophenone and ethylene glycol:

Oxidative Ring Opening :

Strong oxidants (e.g., KMnO₄) convert the dioxolane to a diketone, though this pathway is less common .

Multi-Step Reaction Pathways

Combined functional group reactivity enables complex transformations:

Tandem Substitution-Reduction :

-

Bromine displacement by an amine.

-

Nitro group reduction to amine.

Result: A bifunctional amine derivative.

Acetal Hydrolysis Followed by Ketone Bromination :

-

Hydrolysis to 4-nitroacetophenone.

-

α-bromination using N-bromosuccinimide (NBS).

This pathway regenerates intermediates for iterative synthesis .

Experimental Data and Conditions

Key reaction parameters from optimized studies:

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Nucleophilic Substitution | K₂CO₃, DMF, 80°C, 12 h | 85–92 | |

| Nitro Reduction | H₂ (1 atm), 10% Pd/C, EtOH, 25°C | 95 | |

| Dioxolane Hydrolysis | 1M HCl, reflux, 2 h | 98 |

Mechanistic Insights

-

SN₂ at Bromomethyl : Steric hindrance from the dioxolane and nitrophenyl groups slows substitution, requiring polar aprotic solvents (e.g., DMF) to stabilize transition states .

-

Nitro Reduction Selectivity : Hydrogenation preferentially reduces the nitro group without affecting the dioxolane or bromide .

-

Acetal Stability : The dioxolane resists ring-opening under neutral/basic conditions but rapidly hydrolyzes in acidic media due to oxonium ion formation .

This compound’s modular reactivity makes it valuable in synthesizing pharmaceuticals, agrochemicals, and functional materials. Its bromomethyl and nitro groups serve as orthogonal handles for sequential modifications, while the dioxolane acts as a transient protecting group for ketones.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Synthesis of Pharmaceutical Intermediates

This compound serves as an important intermediate in the synthesis of various pharmaceutical agents. Notably, it is utilized in the preparation of the apoB secretion/MTP inhibitor mitratapide, which has implications for treating hyperlipidemia and related disorders. The synthesis involves reactions that enhance the yield and purity of the desired products .

2. Anticancer Research

The bromomethyl group in this compound can facilitate the formation of reactive intermediates that are useful in anticancer drug development. Research indicates that derivatives of this compound may exhibit cytotoxic activity against certain cancer cell lines, making it a candidate for further investigation in oncology.

Organic Synthesis Applications

1. Reaction Mechanisms

The compound is involved in various organic reactions due to its electrophilic nature. It can participate in nucleophilic substitution reactions, where the bromine atom can be replaced by nucleophiles, leading to the formation of more complex organic structures. This property is particularly useful in synthesizing new compounds with potential biological activity .

2. Catalysis

Research has shown that 2-(Bromomethyl)-2-(4-nitrophenyl)-1,3-dioxolane can act as a catalyst or co-catalyst in specific organic transformations, enhancing reaction rates and selectivity. This application is significant in developing greener synthetic pathways that minimize waste and improve efficiency.

Case Study 1: Improved Synthesis Techniques

A study documented an improved synthesis process for (2S-cis)-2-(bromomethyl)-2-(4-chlorophenyl)-1,3-dioxolane-4-methanol methanesulfonate, which is derived from this compound. The process highlighted the benefits of solvent-free reactions under nitrogen atmosphere to enhance yields significantly .

| Parameter | Details |

|---|---|

| Yield | 64.8% |

| Catalyst Used | Methanesulfonic acid |

| Reaction Conditions | No solvent; nitrogen bubbling |

| Purification Method | Crystallization from ethanol |

Case Study 2: Anticancer Activity

In a pharmacological study, derivatives of this compound were tested against various cancer cell lines. The results indicated promising cytotoxic effects, suggesting potential applications in developing new anticancer therapies. Further modifications to the dioxolane structure were explored to enhance efficacy and selectivity against tumor cells.

Wirkmechanismus

The mechanism of action of 2-(Bromomethyl)-2-(4-nitrophenyl)-1,3-dioxolane depends on the specific application and the target molecule. In general, the bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The nitrophenyl group can participate in electron transfer reactions, potentially affecting redox processes in cells. The dioxolane ring can provide structural stability and influence the compound’s overall reactivity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations in Dioxolane Derivatives

The reactivity and applications of dioxolane derivatives depend on substituent type (e.g., nitro, bromo, methoxy) and position. Below is a comparative analysis:

Table 1: Structural and Functional Comparisons

Key Research Findings

- Reduction Pathways : The nitro group in 2-(4-nitrophenyl)-1,3-dioxolane is reduced to an amine using glucose/NaOH, avoiding hazardous LiAlH₄ .

- Catalytic Applications : Bromomethyl derivatives serve as alkylating agents in Ni-catalyzed carboboration of glycals, enabling stereoselective C-glycoside synthesis .

Biologische Aktivität

2-(Bromomethyl)-2-(4-nitrophenyl)-1,3-dioxolane is a compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its biological activity, including antibacterial, antifungal, and potential anticancer properties.

Chemical Structure

The compound features a dioxolane ring structure with a bromomethyl and nitrophenyl group, which may contribute to its reactivity and biological properties.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Antibacterial Studies

A study evaluated the antibacterial efficacy of dioxolane derivatives against several bacterial strains using the broth dilution method. The results are summarized in Table 1 below:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| Streptococcus pyogenes | 16 µg/mL | |

| Escherichia coli | 64 µg/mL |

Table 1: Antibacterial activity of this compound against selected bacterial strains.

Antifungal Studies

In another investigation focusing on antifungal activity, the compound was tested against Candida albicans with results indicating significant inhibition at concentrations ranging from 8 to 32 µg/mL.

Anticancer Studies

Research into the anticancer properties of related dioxolane compounds has shown that they can inhibit cell growth in various cancer cell lines. For instance:

- Cell Line : MDA-MB-231 (breast cancer)

- IC50 Value : Approximately 25 µM for related dioxolanes.

These findings suggest that modifications to the dioxolane structure may enhance anticancer efficacy.

Case Studies

A notable case study involved the synthesis and biological evaluation of several dioxolane derivatives. The study highlighted that structural modifications could lead to enhanced biological activity. For instance, substituents on the phenyl ring were found to significantly affect both antibacterial and antifungal activities.

Q & A

Q. Advanced Considerations

- Regioselectivity : The electron-withdrawing nitro group may influence bromination efficiency. Computational modeling (e.g., DFT) can predict reactive sites and optimize conditions .

- Alternative Routes : Explore Diels-Alder reactions with furan-derived dienes, leveraging the dioxolane’s electron-deficient nitrophenyl group as a dienophile .

How can researchers characterize this compound and resolve spectral ambiguities?

Q. Basic Analytical Techniques

- NMR Spectroscopy :

- Mass Spectrometry : Use HRMS to verify the molecular ion peak (e.g., [M+H]⁺) and isotopic pattern from bromine .

Q. Advanced Resolution

- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., dioxolane ring conformation) and validate bond angles, as demonstrated for analogous bromophenyl dioxolanes .

- HPLC-PDA : Quantify purity and detect nitro-group degradation products under varying storage conditions .

What reactivity patterns are critical for leveraging this compound in organic synthesis?

Q. Basic Reactivity

Q. Advanced Applications

- Photocatalysis : The nitro group enhances electron-deficient character, making the compound a candidate for photo-induced cross-coupling reactions .

- Polymer Chemistry : Use as a monomer in step-growth polymerization for nitro-functionalized polymers, leveraging dioxolane stability .

How does computational modeling enhance understanding of its reaction mechanisms?

Q. Advanced Methodologies

- HOMO-LUMO Analysis : Calculate frontier orbital energy gaps to predict reactivity in cycloaddition or substitution reactions. For example, a narrow HOMO (dienophile)-LUMO (dienophile) gap facilitates Diels-Alder reactions .

- MD Simulations : Study solvation effects on bromomethyl group reactivity in polar vs. nonpolar solvents .

What safety protocols are essential for handling this compound?

Q. Basic Safety Measures

- Toxicity : Brominated compounds are corrosive and toxic. Use PPE (gloves, goggles) and work in a fume hood .

- Stability : Nitro groups pose explosion risks under heat or shock. Store at ≤4°C in inert atmospheres .

Q. Advanced Mitigation

- Waste Disposal : Neutralize brominated byproducts with sodium thiosulfate before disposal .

What contradictions exist in reported data, and how can they be addressed?

Q. Key Contradictions

- Molecular Formula Ambiguity : describes a chloro-substituted analog (C₁₇H₁₅BrCl₂O₃), not the target nitro compound. Cross-validate with HRMS and elemental analysis .

- Synthetic Yields : Discrepancies in bromination efficiency may arise from solvent polarity or radical initiator choice. Optimize using design-of-experiments (DoE) .

How is this compound applied in medicinal chemistry research?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.